![molecular formula C5H10N2O3 B3230658 3-[(Methylcarbamoyl)amino]propanoic acid CAS No. 130912-73-1](/img/structure/B3230658.png)

3-[(Methylcarbamoyl)amino]propanoic acid

説明

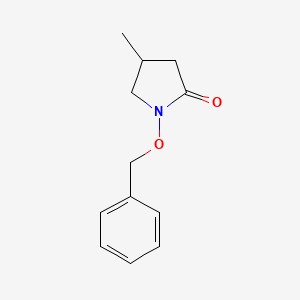

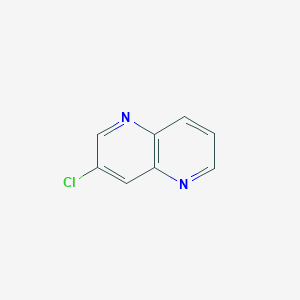

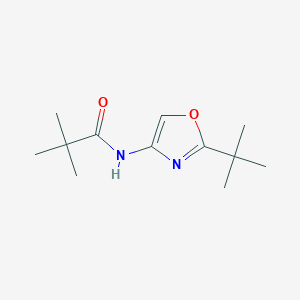

3-[(Methylcarbamoyl)amino]propanoic acid is a chemical compound with the linear formula C5H9NO3 . It is also known by its IUPAC name N-[(methylamino)carbonyl]-beta-alanine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H10N2O3 . The InChI code for this compound is 1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 146.15 . The melting point of this compound is between 132-134 degrees Celsius .科学的研究の応用

Bioavailability and Pharmacokinetics

3-[(Methylcarbamoyl)amino]propanoic acid (BMAA) has been studied for its bioavailability and pharmacokinetics in primates and rats. In primates, it was found that after oral dosing, 80% of administered BMAA was absorbed into the systemic circulation, indicating high oral bioavailability (Duncan et al., 1992). In rats, BMAA pharmacokinetics showed rapid distribution followed by slower elimination, with brain uptake limited by low blood-brain barrier permeability (Duncan et al., 1991).

Structural Studies and Synthesis

Studies on amino alcohol salts with quinaldinate have involved this compound derivatives. These compounds were characterized by X-ray structure analysis, revealing distinct hydrogen bonding and π∙∙∙π stacking interactions (Podjed & Modec, 2022). Additionally, efficient stereoselective synthesis methods have been developed for derivatives of this compound (Zhong et al., 1999).

Biocatalysis and Enzymatic Studies

The compound has also been utilized in biocatalysis and enzymatic studies. For instance, asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a related compound, was conducted using new isolated Methylobacterium Y1-6, demonstrating high enantioselective activity (Li et al., 2013).

Application in Fluorescence Derivatization

This compound has been investigated for its potential in fluorescence derivatization of amino acids. Derivatives were found to be strongly fluorescent, indicating potential applicability as fluorescent derivatising reagents in biological assays (Frade et al., 2007).

Chemical Engineering and Polymer Synthesis

In chemical engineering, the compound has been studied for carbamate formation in the AMP–CO2–H2O system at different temperatures, contributing to understanding the behavior of amine systems in carbon capture processes (Ciftja et al., 2014). Additionally, it has been used in the synthesis of biodegradable polymers like polyaspartic acid derivatives, showing potential for application in scale and corrosion inhibition (Shi et al., 2017).

Safety and Hazards

The safety information for 3-[(Methylcarbamoyl)amino]propanoic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-(methylcarbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCTUNWIRUAKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)

![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)